molecular formula C14H15NO3 B1273837 tert-butyl 3-formyl-1H-indole-1-carboxylate CAS No. 57476-50-3

tert-butyl 3-formyl-1H-indole-1-carboxylate

Cat. No. B1273837
CAS RN: 57476-50-3
M. Wt: 245.27 g/mol
InChI Key: GDYHUGFAKMUUQL-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The tert-butyl group attached to the carboxylate function provides steric bulk, which can influence the reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of tert-butyl 3-formyl-1H-indole-1-carboxylate and related compounds often involves the use of protective groups to direct the reactions to specific positions on the indole nucleus. For instance, the use of a bulky tert-butyldimethylsilyl-protecting group has been reported to direct the condensation of aromatic tosylaldimines into the 3-position of the indole nucleus under mild conditions, yielding moderate yields of highly functionalized 3-arylaminomethyl indoles . Additionally, the synthesis of related compounds, such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate, involves a three-step substitution reaction, with the structure confirmed by various spectroscopic methods and X-ray diffraction .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-formyl-1H-indole-1-carboxylate-related compounds has been studied using spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows that the indole ring system is planar, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system . Similarly, the crystal structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate has been determined, showing good agreement between the DFT-optimized structure and the X-ray diffraction data .

Chemical Reactions Analysis

The tert-butyl 3-formyl-1H-indole-1-carboxylate moiety can undergo various chemical reactions due to the presence of reactive functional groups. The formyl group can participate in condensation reactions, while the carboxylate ester can be involved in nucleophilic substitution reactions. For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, involves nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-formyl-1H-indole-1-carboxylate derivatives are influenced by the substituents on the indole ring. The tert-butyl group increases the steric bulk, which can affect the solubility and reactivity of the compound. The presence of a formyl group can increase the polarity and reactivity towards nucleophilic agents. The crystallographic studies provide insights into the solid-state properties, such as crystal packing and intermolecular interactions, which are important for understanding the compound's stability and reactivity .

Scientific Research Applications

Synthesis of Anticancer Drug Intermediates

Tert-butyl 3-formyl-1H-indole-1-carboxylate and its derivatives play a significant role in the synthesis of small molecule anticancer drugs. A high yield synthetic method has been developed, with the compound synthesized from commercially available materials through several chemical reactions. This process is crucial for creating effective drugs to overcome resistance in cancer therapeutics, highlighting the compound's importance in the development of novel antitumor inhibitors (Zhang et al., 2018).

In Homogeneous Transition-Metal-Catalysed Reactions

The compound demonstrates its versatility in homogeneous transition-metal-catalysed reactions, specifically in the hydroformylation of methyl (2 R )-2-tert-butyl-Δ 4 -1,3-oxazoline-3-carboxylate to produce important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).

As a Catalyst in Aerobic Oxidation of Alcohols

Another application is in the catalytic chemoselective aerobic oxidation of allylic and benzylic alcohols, where tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts effectively. This process is essential for converting a variety of primary and secondary alcohols into their corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).

In Palladium-Catalyzed Intramolecular Annulations

This compound is also utilized in palladium-catalyzed intramolecular annulations, particularly in the synthesis of gamma-carboline derivatives. These derivatives, with an additional ring fused across the 4- and 5-positions, are significant in medicinal chemistry (Zhang & Larock, 2003).

Crystal Structure Analysis

The crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate has been analyzed, revealing its planar indole ring system and the dihedral angle with the tert-butyl bound carboxylate group. This contributes to the understanding of molecular interactions and properties (Thenmozhi et al., 2009).

Safety And Hazards

This compound is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

tert-butyl 3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYHUGFAKMUUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377477
Record name tert-butyl 3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-formyl-1H-indole-1-carboxylate

CAS RN

57476-50-3
Record name tert-butyl 3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-formyl-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Indole-3-carboxaldehyde (4.53 g, 30 mmol) was dissolved in tetrahydrofuran (100 mL) (dissolved at about 40° C.). Aqueous potassium hydroxide (1N, 30 mL) and tetrabutylammonium bromide (0.97 g, 3 mmol) were added. Then di-t-butylcarbonate (7.2 g, 33 mmol) was added (the temperature should not rise about 25° C.). The resulting mixture was stirred at room temperature until the starting material was not detected by TLC (CH2CL2 /CH3OH 9:1). The reaction mixture was separated, and the aqueous layer was extracted with ethyl acetate (2×50 mL). The combined organic layer was dried with MgSO4 and evaporated to give crude product. The product was recrystallized from methylene chloride/hexane (20 mL/100 mL) to obtain needle crystals (7.19 g, 97.7%). m.p. 124°-125° C.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
catalyst
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
Y Amino - Chemical and Pharmaceutical Bulletin, 2016 - jstage.jst.go.jp
… The usual tBoc protection method ((tBoc) 2 O, N,N-dimethylaminopyridine (DMAP), CH 3 CN) was applied to 7 to obtain tert-butyl 3-formyl-1H-indole-1-carboxylate (8), followed by the …
Number of citations: 4 www.jstage.jst.go.jp
Y Feng, C Yang, Q Deng, R Xiong… - The Journal of …, 2020 - ACS Publications
… chromatography afforded tert-butyl 3-formyl-1H-indole-1-carboxylate with 90% yield. … to 0 C, and a solution of compound tert-butyl 3-formyl-1H-indole-1-carboxylate (8.0 mmol, 1.96 g) in …
Number of citations: 7 pubs.acs.org
J Cowell - 2014 - theses.ncl.ac.uk
… The formation of 3-vinyl-1H-indole (140) suggested that the Wittig reaction on tert-butyl 3formyl-1H-indole-1-carboxylate (145) was proceeding, but tert-butyl 3-vinyl-1H-indole-1…
Number of citations: 2 theses.ncl.ac.uk
A Escribano Cuesta, A Escribano Cuesta - New Gold-Catalyzed …, 2013 - Springer
The methodology developed in the AD group for the gold-catalyzed cyclization of indoles with alkynes was applied in the total synthesis of lundurines. Lundurines are a new type of …
Number of citations: 0 link.springer.com
N Netz, T Opatz - The Journal of organic chemistry, 2016 - ACS Publications
Cycloclavine is a clavine-type Ergot alkaloid noteworthy for its unique pentacyclic skeleton featuring a 3-azabicyclo[3.1.0]hexane substructure. A short convergent route to the racemic …
Number of citations: 45 pubs.acs.org
YJ Esvan, F Giraud, E Pereira, V Suchaud… - Bioorganic & Medicinal …, 2016 - Elsevier
… The synthesis of compound 13 was performed from tert-butyl 3-formyl-1H-indole-1-carboxylate 12 using a procedure adapted from literature. Compound 14 was prepared from tert-butyl …
Number of citations: 24 www.sciencedirect.com
D Mingle - 2019 - search.proquest.com
… Procedures from118,119 was used with some modifications (tert-butyl 3-formyl-1H-indole1-carboxylate) methylene hydrazono PBD was reacted with potassium carbonate in a 20 mL …
Number of citations: 3 search.proquest.com
C Martin, S De Piccoli, M Gaysinski… - …, 2020 - Wiley Online Library
… Compound 2′ h was prepared following general procedure A in the presence of tert-butyl 3-formyl-1H-indole-1-carboxylate (36 mg). Compound 2′ h was obtained as a yellow solid: …
D Bardiot, M Koukni, W Smets, G Carlens… - Journal of medicinal …, 2018 - ACS Publications
… After 5 min stirring, tert-butyl 3-formyl-1H-indole-1-carboxylate (0.147 g; 0.600 mmol) and the solution of imine prepared above (0.599 mmol) were added. The reaction mixture was …
Number of citations: 45 pubs.acs.org
R Mansoor - 2022 - open.uct.ac.za
The aim of this project was to develop new methodology for synthesizing flavanones asymmetrically in a manner that could be extended to the synthesis of novel indoloflavanone …
Number of citations: 0 open.uct.ac.za

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